- SnCl2 catalyzed direct synthesis of pyrroles under aqueous conditionsAsian Journal of Chemistry, 2020, 32(4), 795-802,
Cas no 89353-42-4 (3-(1H-Pyrrol-1-yl)aniline)
3-(1H-Pyrrol-1-yl)aniline structure
3-(1H-Pyrrol-1-yl)aniline Properties
Names and Identifiers
-
- 3-(1H-Pyrrol-1-yl)aniline
- 3-pyrrol-1-ylaniline
- 3-PYRROL-1-YL-ANILINE
- 3-Pyrrol-1-yl-phenylamine
- 1-(3-aminophenyl)-1H-pyrrole
- 1-(3-aminophenyl)pyrrole
- 3-(1-pyrrolyl)aniline
- 3-(pyrrol-1-yl)aniline
- 3-pyrrolylphenylamine
- 3-(1H-Pyrrol-1-yl)benzenamine (ACI)
- PJGDCPOPSNUYHC-UHFFFAOYSA-N
- J-510433
- 3-(1H-pyrrol-1-yl)aniline, AldrichCPR
- SCHEMBL632230
- F11186
- DTXSID70375217
- CHEMBL1328721
- BBL009667
- AKOS000101307
- SB62205
- CS-0245680
- 89353-42-4
- MLS000718576
- Z111423526
- FG-0417
- SDCCGMLS-0066035.P001
- SMR000290843
- HMS2668A18
- 3-(1H-pyrrol-1-yl) aniline
- EN300-30908
- DB-008236
- HMS1697E17
- STK796797
- F5608-0074
- MFCD03407309
- +Expand
-
- MFCD03407309
- PJGDCPOPSNUYHC-UHFFFAOYSA-N
- 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2
- NC1C=C(N2C=CC=C2)C=CC=1
Computed Properties
- 158.08400
- 1
- 2
- 1
- 158.084398327g/mol
- 12
- 141
- 0
- 0
- 0
- 0
- 0
- 1
- 2.4
- 31Ų
Experimental Properties
- 2.64070
- 30.95000
- 43-44 ºC
3-(1H-Pyrrol-1-yl)aniline Security Information
- S26; S36/37/39; S37/39
- R36/37/38
- Xi
- R36/37/38
- IRRITANT
3-(1H-Pyrrol-1-yl)aniline Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1H-Pyrrol-1-yl)aniline Price
3-(1H-Pyrrol-1-yl)aniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Stannous chloride Solvents: Water ; 30 min, rt → 55 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Copper (mol. sieve supported) Solvents: 1H-Pyrrole ; 4 h, 115 °C
Reference
- An efficient heterogeneous catalytic method for the N-arylation of pyrrole and other N-heterocyclesCatalysis Letters, 2015, 145(5), 1113-1119,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Acetic acid ; 1 h, reflux
Reference
- Synthesis of heteroaromatic derivatives with nitrogen atoms: tripyrrolyl pyrimidine and tripyrrolyl[1,3,5]triazineAsian Journal of Chemistry, 2013, 25(1), 501-504,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Water ; 2 h, reflux
Reference
- Copper-catalyzed Clauson-Kass pyrroles synthesis in aqueous mediaApplied Organometallic Chemistry, 2012, 26(4), 164-167,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Diiodo[1,1′-oxybis[ethane]]magnesium Solvents: Acetonitrile ; 10 h, 80 °C
Reference
- Unique chemoselective Clauson-Kass reaction of substituted aniline catalyzed by MgI2 etherateTetrahedron, 2011, 67(5), 898-903,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium methoxide Catalysts: 2-Oxazolidinone , Cuprous iodide Solvents: Dimethyl sulfoxide ; 30 min, rt
1.2 Solvents: Dimethyl sulfoxide ; 10 h, 80 °C
1.2 Solvents: Dimethyl sulfoxide ; 10 h, 80 °C
Reference
- Oxazolidin-2-one as efficient ligand for the copper-catalyzed N-arylation of pyrrole, imidazole and indoleLetters in Organic Chemistry, 2010, 7(3), 212-218,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium methoxide Catalysts: N-Hydroxysuccinimide , Cuprous iodide Solvents: Dimethyl sulfoxide ; 0.5 h, rt
1.2 Solvents: Dimethyl sulfoxide ; 12 h, 90 °C
1.2 Solvents: Dimethyl sulfoxide ; 12 h, 90 °C
Reference
- N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and IndoleJournal of Organic Chemistry, 2007, 72(23), 8943-8946,
Synthetic Circuit 8
Reaction Conditions
Reference
- Research on antibacterial and antifungal agents. II. Synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, a novel highly active, broad-spectrum antibacterial agent related to piromidic acidFarmaco, 1984, 39(2), 95-109,
3-(1H-Pyrrol-1-yl)aniline Raw materials
3-(1H-Pyrrol-1-yl)aniline Preparation Products
3-(1H-Pyrrol-1-yl)aniline Related Literature
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Amrita Ghosh,Mousumi Mitra,Dipali Banerjee,Anup Mondal RSC Adv., 2016,6, 22803-22811
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J. K. Wenderott,Ban Xuan Dong Phys. Chem. Chem. Phys., 2021,23, 27076-27102
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Yujuan Huang,Miaomiao Cheng,Wenhong Li,Longhua Wu,Yongshan Chen,Peter Christie,Haibo Zhang Anal. Methods, 2013,5, 3721-3731
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4. Back cover
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Jinhui Liu,Yuka Yuan,Zhibin Niu,Qian Li,Fansen Meng,Zhaobo Wang,Jing Hua Soft Matter, 2020,16, 3686-3694
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6. Back matter
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Jiao Xu,Xiao-Qiang Yao,Liang-Fang Huang,Yi-Zhi Li CrystEngComm, 2011,13, 857-865
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Jinxia Liang,Jie Zhang,Jinfang Liang,Lijun Zhai,Haonan Wu,Xiaoyan Niu,Tuoping Hu CrystEngComm, 2019,21, 5767-5778
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Lynn E. Samuelson,Karl B. Sebby,Eric D. Walter,David J. Singel,Mary J. Cloninger Org. Biomol. Chem., 2004,2, 3075-3079
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10. A fast and convenient cellulose hydrogel-coated colander for high-efficiency oil–water separation†Fei Lu,Yuning Chen,Na Liu,Yingze Cao,Liangxin Xu,Yen Wei,Lin Feng RSC Adv., 2014,4, 32544-32548
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89353-42-4)3-(1H-Pyrrol-1-yl)aniline
99%
5g
184.0